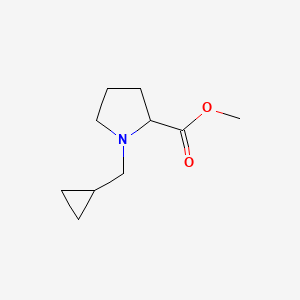

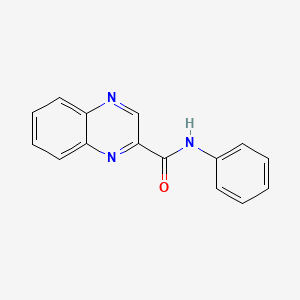

N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, commonly referred to as QTP, is a chemical compound that has attracted significant attention from the scientific community in recent years. QTP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Scientific Research Applications

Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals

This research explored the stabilization of multicomponent crystals, including nicotinamide and isonicotinamide, with nitrogen-containing aromatic dicarboxylic acids, highlighting the formation of heteromeric supramolecular synthons and water-bridged assemblies. These findings provide insights into crystal engineering and the design of pharmaceutical cocrystals, where N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide could play a role due to its structural similarities with nicotinamide (Das & Baruah, 2011).

Utilization by Mammals, Insects, and Bacteria

A comprehensive study on the utilization of nicotinamide derivatives by mammals, insects, and bacteria provides a foundational understanding of its metabolic pathways and potential bioactive properties, suggesting areas for further investigation into this compound's biological applications (Ellinger, Fraenkel, & Abdel Kader, 1947).

Structure-Activity Relationship for Small Molecule Inhibitors

The study on the structure-activity relationships (SARs) for inhibitors of Nicotinamide N-Methyltransferase (NNMT) elucidates the importance of quinoliniums as promising scaffolds, providing a path for the development of new therapeutic agents targeting metabolic and chronic diseases where similar structural analogs like this compound could be explored (Neelakantan et al., 2017).

Nutritional Biochemistry and New Redox-Cofactor Vitamin

The discovery of new redox-cofactor vitamins in mammals indicates the critical role of nicotinamides in redox reactions, suggesting potential nutritional or therapeutic applications of structurally related compounds like this compound in enhancing metabolic processes (Kasahara & Kato, 2003).

Detoxifying Enzyme Acting as an Undercover Toxifying Enzyme

Research on N-ribosyldihydronicotinamide:quinone oxidoreductase 2 (NQO2) emphasizes its role in detoxification and the potential toxifying effects of its substrates, offering a perspective on how structural analogs like this compound might interact with similar biochemical pathways (Janda et al., 2020).

Properties

IUPAC Name |

6-(oxan-4-yloxy)-N-quinolin-5-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-20(23-18-5-1-4-17-16(18)3-2-10-21-17)14-6-7-19(22-13-14)26-15-8-11-25-12-9-15/h1-7,10,13,15H,8-9,11-12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIMWSARRNTGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate](/img/structure/B2617372.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2617374.png)

![3-(4-chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2617379.png)

![Bicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2617383.png)

![(E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2617388.png)